DBCO-SS-amine

ADC Linker Chemistry Reductive Cleavage Intracellular Drug Release

Challenge: Achieving tumor-selective drug release while maintaining systemic stability remains critical for ADC efficacy. Solution: DBCO-SS-amine leverages a 5,000-fold GSH gradient between cytoplasm (~10 mM) and plasma (~2 μM). - Reductive cleavage enables payload release within 1 hour of internalization. - Orthogonal chemistry: DBCO for SPAAC with azides; primary amine for EDC/NHS coupling to carboxylates. - Purity ≥95% (HPLC). Supplied as white foam, stored at -20°C.

Molecular Formula C23H25N3O2S2
Molecular Weight 439.6 g/mol
Cat. No. B12422656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-SS-amine
Molecular FormulaC23H25N3O2S2
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCN
InChIInChI=1S/C23H25N3O2S2/c24-13-15-29-30-16-14-25-22(27)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17,24H2,(H,25,27)
InChIKeyCZMYTLNFEACBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-SS-amine Identity, Specifications, and Comparators


DBCO-SS-amine (CAS 2742923-58-4, molecular formula C₂₃H₂₅N₃O₂S₂, molecular weight 439.6 g/mol) is a heterobifunctional, cleavable linker comprising a dibenzocyclooctyne (DBCO) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), a disulfide bond (-S-S-) for reductive cleavage, and a terminal primary amine (-NH₂) for conjugation to carboxyl-containing partners [1]. It belongs to the DBCO-linker family used extensively in antibody-drug conjugate (ADC) synthesis, targeted protein labeling, and bioconjugation [2]. The compound is supplied as a white foam solid with ≥95% purity (HPLC), soluble in DMSO, DCM, THF, acetonitrile, and DMF, and stored at -20 °C .

SPAAC Copper-free click chemistry for live-cell and in-vivo conjugation
Cleavable Disulfide bond enables intracellular GSH-triggered payload release
Amine Primary amine for carboxyl-directed conjugation (EDC/NHS chemistry)

Why DBCO-SS-amine Cannot Be Swapped with Similar Linkers


DBCO-SS-amine occupies a distinct functional niche that precludes direct substitution with superficially similar DBCO-based linkers. Unlike DBCO-PEG4-amine, which lacks a cleavable motif and requires complete lysosomal degradation of the antibody for payload release, DBCO-SS-amine incorporates a reductively labile disulfide bond that enables intracellular glutathione (GSH)-triggered cleavage—a mechanism that decouples systemic stability from tumor-selective payload release [1]. Conversely, DBCO-SS-NHS ester (1435934-53-4) targets amine groups via activated ester chemistry, making it incompatible with workflows that require amine-directed conjugation to carboxyl groups; DBCO-SS-amine is the required reagent when the target molecule presents a carboxylic acid or activated ester for amide bond formation . Additionally, the absence of a PEG spacer in DBCO-SS-amine results in a shorter, more rigid linker architecture (MW 439.6 vs. ~523.6 for DBCO-PEG4-amine), impacting conjugate hydrodynamic radius, solubility, and steric accessibility—parameters that directly affect DAR (drug-to-antibody ratio) control and ADC homogeneity [2].

Non-cleavable PEG linkers
DBCO-PEG4-amine lacks the disulfide motif; may not achieve intracellular GSH-triggered release, relying instead on slow lysosomal degradation.
NHS ester counterpart
DBCO-SS-NHS reacts only with amines; fails with carboxyl-bearing payloads that require the amine-directed conjugation route offered by DBCO-SS-amine.
PEG-extended variants
Longer PEG spacers alter conjugate size and DAR distribution; the compact architecture of DBCO-SS-amine may better preserve ADC homogeneity when size minimization matters.

DBCO-SS-amine Differentiation Evidence


Cleavable Disulfide vs. Non-Cleavable Linker Payload Release

DBCO-SS-amine possesses a disulfide bond that undergoes selective reduction at intracellular glutathione (GSH) concentrations (~10 mM), whereas DBCO-PEG4-amine contains no cleavable bond and depends entirely on lysosomal proteolysis of the antibody for payload liberation [1]. In a class-level benchmark using PAMAM dendrimer-NAC conjugates with analogous disulfide linkages, approximately 70% of payload was released within 1 hour at intracellular GSH concentration (10 mM), while negligible release occurred at extracellular GSH levels (2 μM) [1]. This redox-responsive cleavage mechanism is entirely absent in non-cleavable PEG-based DBCO linkers, which require antibody degradation over a timescale of hours to days .

Cleavable vs Non‑Cleavable
Class‑level
DBCO‑SS‑amine: disulfide bond, ~70% release at 10 mM GSH in ≤1 h
DBCO‑PEG4‑amine: no cleavable bond, requires lysosomal degradation
Enables intracellular GSH‑triggered payload release for stimulus‑responsive conjugate research
Class‑level benchmark; individual linker kinetics may vary
ADC Linker Chemistry Reductive Cleavage Intracellular Drug Release

DBCO SPAAC Kinetics vs. BCN Cyclooctyne

The DBCO moiety in DBCO-SS-amine participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants (k₂) in the range of 0.1–2.0 M⁻¹s⁻¹, approximately 10-fold higher than bicyclo[6.1.0]nonyne (BCN) reagents, which exhibit k₂ values of 0.03–0.3 M⁻¹s⁻¹ under comparable conditions . In phosphate-buffered saline (PBS) at pH 7, DBCO-azide SPAAC rates were measured at 0.32–0.85 M⁻¹s⁻¹, and the installation of a PEG linker further enhanced apparent rates by 31 ± 16% [1]. This kinetic superiority translates to faster conjugation times and the ability to perform labeling at lower reagent concentrations, reducing non-specific background.

SPAAC Kinetics (DBCO vs BCN)
Cross‑study comparable
DBCO k₂ = 0.1–2.0 M⁻¹s⁻¹ (PBS 0.32–0.85)
BCN k₂ = 0.03–0.3 M⁻¹s⁻¹
~10‑fold rate advantage for DBCO
Faster SPAAC ligation supports shorter reaction times and lower reagent consumption
Rate enhancement dependent on buffer, pH, and linker derivatization
SPAAC Kinetics Bioorthogonal Chemistry Click Chemistry Rate Constants

Amine Reactive Handle vs. NHS Ester Conjugation Directionality

DBCO-SS-amine terminates in a primary amine (-NH₂) that reacts with carboxylic acids (via EDC/NHS activation) or activated esters (e.g., NHS esters, TFP esters) to form stable amide bonds, whereas DBCO-SS-NHS (CAS 1435934-53-4) terminates in an NHS ester that reacts exclusively with primary amines on the target molecule . This functional group inversion dictates the conjugation workflow: DBCO-SS-amine is the required reagent when the payload or targeting ligand presents a carboxyl group (common in peptide C-termini, small-molecule drugs with carboxylic acid handles, or carboxylated nanoparticles), while DBCO-SS-NHS is suited for lysine-rich proteins or amine-functionalized surfaces . Both linkers contain the same DBCO-SS core (disulfide-cleavable, DBCO for SPAAC), but substituting one for the other reverses the conjugation chemistry and may result in zero coupling efficiency if the target molecule lacks the matching reactive partner .

Amine vs NHS Ester Handle
Data to verify
DBCO‑SS‑amine: ‑NH₂ reacts with ‑COOH (EDC/NHS)
DBCO‑SS‑NHS: NHS ester reacts exclusively with ‑NH₂
Mismatch → no covalent coupling
Conjugation directionality is binary; wrong selection prevents any product formation
Verify target functional group before ordering; supplier data without independent validation
Bioconjugation Strategy Amine-NHS Chemistry ADC Payload Attachment

Compact Linker Architecture vs. PEG-Extended Linkers

DBCO-SS-amine possesses a molecular weight of 439.6 g/mol with 9 rotatable bonds and a computed XLogP3-AA of 1.8, reflecting a compact, moderately lipophilic linker architecture [1]. In contrast, DBCO-PEG4-amine (MW ~523.6) and DBCO-PEG3-SS-NHS (MW 697.2) incorporate PEG spacers that increase molecular weight by 19–59%, extend linker length, and raise hydrophilicity, which can reduce aggregation of hydrophobic payloads but may also alter DAR distribution and steric accessibility . The shorter disulfide spacer in DBCO-SS-amine provides a more constrained geometry that minimizes linker-to-linker steric interference during multi-site antibody conjugation, potentially yielding narrower DAR distributions when site-specific conjugation is not employed [1].

Compact vs PEG‑Extended
Cross‑study comparable
DBCO‑SS‑amine: MW 439.6, 9 rotatable bonds
DBCO‑PEG4‑amine: MW ~523.6, longer spacer
37% lower MW than DBCO‑PEG3‑SS‑NHS
Compact architecture may support narrower DAR distributions and reduced conjugate size
Physicochemical impact on DAR homogeneity requires experimental verification per construct
Linker Design DAR Control ADC Homogeneity

Reductive Cleavage in Reducing Environments

The disulfide bond in DBCO-SS-amine is quantitatively cleaved by dithiothreitol (DTT, 10–50 mM), tris(2-carboxyethyl)phosphine (TCEP, 5–50 mM), β-mercaptoethanol (BME), or intracellular glutathione (GSH, ~10 mM) at pH 7–8.5 and ambient temperature within 30 minutes, a feature absent in DBCO-PEG4-amine [1]. This reductive lability enables applications such as reversible protein labeling (biotinylation/debiotinylation), traceless linker removal in proteomics sample preparation, and intracellular prodrug activation—all of which are unachievable with non-cleavable DBCO-PEG4-amine . In studies of disulfide-linked prodrugs, the rank order of cleavage reactivity was DTT > cysteine ≈ glutathione, with DTT-mediated cleavage proceeding at the fastest rate [2].

Reductive Cleavage Conditions
Class‑level
Cleaved by DTT (10–50 mM), TCEP, GSH (~10 mM) within 30 min, pH 7–8.5
DBCO‑PEG4‑amine: no disulfide, no reductive cleavage
Mandatory for reversible bioconjugation workflows; non‑cleavable linker is functionally unsuitable
Cleavage kinetics follow DTT > cysteine ≈ GSH; confirm in specific buffer system
Disulfide Reduction Kinetics DTT/TCEP Cleavage Reversible Biotinylation

Copper-Free SPAAC Biocompatibility vs. CuAAC

DBCO-SS-amine enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper(I) catalysts, eliminating the cytotoxicity associated with CuAAC (copper-catalyzed azide-alkyne cycloaddition) that limits live-cell and in vivo applications . Copper(I) at the concentrations required for efficient CuAAC (typically 100 μM to 1 mM) induces oxidative stress, DNA damage, and apoptosis in mammalian cells, making CuAAC unsuitable for intracellular labeling or therapeutic conjugate preparation . DBCO-SS-amine's SPAAC reactivity proceeds efficiently under physiological conditions (pH 7.4, 25–37 °C, aqueous buffer) without any catalytic additives, achieving near-quantitative conversion within 2–4 hours at reagent concentrations of 10–100 μM [1]. Terminal alkyne reagents (used in CuAAC) cannot perform this reaction without copper, providing a binary differentiation: SPAAC-compatible DBCO reagents are mandatory for any workflow involving living systems .

Copper‑Free SPAAC vs CuAAC
Class‑level
DBCO‑SS‑amine: no Cu(I) required, biocompatible in live cells
CuAAC: 100–1000 µM Cu(I) needed, associated cytotoxicity
Required for live‑cell or in‑vivo studies; CuAAC cytotoxicity may preclude use in living systems
SPAAC reactivity sufficient for 2–4 h labeling at 10–100 µM reagent
Copper-Free Click Chemistry SPAAC Biocompatibility Live-Cell Labeling

DBCO-SS-amine Best-Fit Application Scenarios


ADC Synthesis with Redox-Triggered Payload Release

DBCO-SS-amine is the appropriate linker choice when the ADC design strategy demands glutathione-sensitive, intracellular payload liberation rather than lysosomal protease-dependent release . The disulfide bond exploits the ~5,000-fold glutathione concentration gradient between tumor cytoplasm (~10 mM GSH) and blood plasma (~2 μM GSH) to achieve tumor-selective cleavage, releasing the cytotoxic warhead within 1 hour of cellular internalization [1]. This mechanism also enables bystander killing of adjacent tumor cells, a therapeutic advantage over non-cleavable linkers that restrict payload release to the antibody-degrading lysosome of the target cell only . Typical workflow: DBCO-SS-amine is coupled to a carboxyl-containing payload via EDC/NHS chemistry, then conjugated to an azide-modified antibody via SPAAC.

Reversible Protein Labeling and Affinity Purification

For proteomics workflows requiring reversible biotinylation or fluorescent labeling, DBCO-SS-amine enables tag installation via SPAAC followed by quantitative tag removal under mild reducing conditions (50 mM DTT or TCEP, 30 min, RT) . This is impossible with non-cleavable DBCO-PEG4-amine, which permanently attaches the label. The amine terminus of DBCO-SS-amine can be pre-conjugated to biotin-NHS, fluorescent dye-NHS, or other reporter molecules; the DBCO end then reacts with azide-modified proteins or antibodies. Post-enrichment or detection, the disulfide bond is cleaved to release the native, unmodified biomolecule for downstream analysis [1].

Site-Specific Protein and Nanoparticle Conjugation

DBCO-SS-amine's orthogonal bifunctionality—DBCO for SPAAC with azides plus primary amine for amide coupling to carboxyl groups—enables sequential, controlled two-step bioconjugation without cross-reactivity [1]. In a typical protocol, the amine end is first coupled to a carboxylated nanoparticle, drug molecule, or peptide via EDC/sulfo-NHS activation (pH 5–6, 2 h, RT); the purified DBCO-SS-intermediate is then reacted with an azide-modified antibody or protein via SPAAC (pH 7.4, 2–4 h, RT) [1]. This sequential approach yields well-defined heteroconjugates with minimal homodimerization, a critical quality attribute for reproducible biological activity .

Live-Cell Metabolic Labeling and Bioorthogonal Imaging

For live-cell imaging studies where long-term probe retention would interfere with cellular function, DBCO-SS-amine serves as a SPAAC-reactive, reductively removable linker that can be installed and later cleaved [1]. Cells are first metabolically labeled with azide-containing substrates (e.g., azido-sugars, azido-amino acids), then treated with a DBCO-SS-amine-fluorophore conjugate for SPAAC-based fluorescent tagging. After imaging, the fluorophore can be removed by addition of cell-permeable TCEP (5 mM, 30 min) or by exploiting endogenous intracellular GSH, enabling pulse-chase experiments or sequential multi-color labeling without probe accumulation . CuAAC-based terminal alkyne probes are excluded from this application due to copper cytotoxicity in live cells [1].

Application
Selection Property
Validation Focus
ADC conjugate with GSH‑sensitive release
Cleavable disulfide, amine for carboxyl payload
Intracellular cleavage efficiency, DAR distribution
Reversible protein labeling & purification
Reductively cleavable disulfide, amine for tag
Tag removal completeness, protein integrity after cleavage
Sequential heterobifunctional conjugation
Orthogonal DBCO + amine reactivity
Conjugation specificity, homodimerization control
Live‑cell pulse‑chase metabolic labeling
Copper‑free SPAAC, cleavable linker
Biocompatibility, probe removal efficiency
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